Exatecan Mesylate is a semisynthetic, water-soluble derivative of camptothecin with antineoplastic activity. Exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting religation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. This agent does not require enzymatic activation and exhibits greater potency than camptothecin and other camptothecin analogues. (NCI04)
Exatecan mesilate hydrate
CAS No.: 197720-53-9
Cat. No.: VC21284816
Molecular Formula: C25H30FN3O9S
Molecular Weight: 567.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197720-53-9 |
---|---|
Molecular Formula | C25H30FN3O9S |
Molecular Weight | 567.6 g/mol |
IUPAC Name | (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate |
Standard InChI | InChI=1S/C24H22FN3O4.CH4O3S.2H2O/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4;;/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4);2*1H2/t16-,24-;;;/m0.../s1 |
Standard InChI Key | FXQZOHBMBQTBMJ-MWPGLPCQSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O |
Introduction
Chemical Structure and Properties
Exatecan mesilate hydrate is a hexacyclic camptothecin analog developed to exploit the physicochemical features of camptothecins while addressing their limitations. It is a semisynthetic, water-soluble derivative of camptothecin with enhanced antineoplastic properties.
Property | Value |
---|---|
CAS Number | 197720-53-9 |
Molecular Formula | C₂₄H₂₂FN₃O₄·CH₄O₃S·2H₂O |
Molecular Weight | 567.58 g/mol |
Alternative Names | Exatecan mesylate, DX-8951f, Exatecan mesilate hydrate |
The compound features a unique hexacyclic structure that distinguishes it from first-generation camptothecin derivatives. This structural modification contributes to its enhanced stability in physiological conditions, as well as its improved water solubility, which enhances its bioavailability for therapeutic applications .
Pharmacokinetic Profile
Exatecan mesilate hydrate demonstrates favorable pharmacokinetic characteristics that support its clinical application. Multiple studies have characterized its distribution, metabolism, and elimination patterns.
Absorption and Distribution
As a water-soluble compound, exatecan mesilate hydrate is typically administered intravenously, bypassing absorption issues that plague less soluble compounds. The volume of distribution has been reported as approximately 12 L/m², indicating moderate tissue distribution .
Metabolism and Elimination
A comprehensive Phase I study revealed that exatecan mesilate hydrate exhibits linear pharmacokinetics with moderate inter-patient variability. Key parameters include:
Parameter | Value (Mean ± SD) |
---|---|
Clearance (lactone form) | 6.8 ± 2.8 L/h/m² |
Clearance (total drug) | 2.1 ± 1.1 L/h/m² |
Terminal elimination half-life | Approximately 8 hours |
Lactone:total ratio at end of infusion | 0.81 ± 0.06 |
Lactone:total ratio 10h post-infusion | 0.15 ± 0.06 |
The lactone form represents the active configuration of the drug, and the ratio of lactone to total drug concentration decreases over time following administration, from 0.81 ± 0.06 at the end of infusion to 0.15 ± 0.06 at 10 hours post-infusion .
Clinical Studies
Exatecan mesilate hydrate has undergone extensive clinical evaluation across different dosing schedules and patient populations.
Phase I Studies
Multiple Phase I studies have been conducted to establish the safety profile and determine appropriate dosing regimens for exatecan mesilate hydrate.
A pivotal Phase I study involving 15 patients with advanced solid malignancies evaluated three dose levels (3, 5, and 6.65 mg/m²) administered as 30-minute intravenous infusions every 3 weeks. Dose-limiting toxicities observed were neutropenia and liver dysfunction in two of six patients at the 6.65 mg/m² dose level. Based on these findings, the recommended dose was established at 5 mg/m² infused over 30 minutes every 3 weeks .
Another Phase I study investigated a weekly administration schedule. In this study, patients were stratified as minimally pre-treated (MP) or heavily pre-treated (HP). The maximum tolerated dose differed between these groups, with recommended doses of 2.75 mg/m²/week for MP patients and 2.10 mg/m²/week for HP patients .
Phase II Studies
A Phase II study evaluated exatecan mesilate hydrate in patients with anthracycline-resistant and taxane-resistant metastatic breast carcinoma. Thirty-nine patients received a total of 172 courses of therapy (median 4 courses, range 1-16). The dosing schedule involved daily administration for 5 days every 3 weeks, with starting doses of either 0.5 mg/m² per day or 0.3 mg/m² per day, depending on prior chemotherapy exposure .
Results from this study demonstrated:
Endpoint | Result |
---|---|
Partial response rate | 7.7% (3 patients) |
Minor response or stable disease | 51.3% (20 patients) |
Stable disease ≥6 months | Approximately 20% |
Median time to progression | 3 months |
Median survival | 14 months |
These findings indicate moderate activity in this heavily pretreated patient population, suggesting potential clinical utility in advanced breast cancer settings .
Toxicity Profile
Exatecan mesilate hydrate demonstrates a distinct toxicity profile that informs its clinical application and risk management strategies.
Hematological Toxicities
Across multiple studies, myelosuppression—particularly neutropenia—has been identified as the primary dose-limiting toxicity. In the Phase I study with the every-3-weeks schedule, neutropenia and liver dysfunction were the dose-limiting toxicities observed at the highest dose level (6.65 mg/m²) .
In the weekly administration schedule study, neutropenia was the dose-limiting toxicity for minimally pre-treated patients, while both neutropenia and thrombocytopenia were dose-limiting for heavily pre-treated patients .
The Phase II breast cancer study also identified neutropenia as the most frequent severe adverse event. Notably, pharmacokinetic analyses revealed a linear relationship between drug exposure (both AUC∞ and Cmax) and the percentage decrease in neutrophil and platelet counts, suggesting a direct pharmacokinetic-pharmacodynamic relationship .
Toxicity | Incidence |
---|---|
Fatigue | 28% |
Nausea | 10% |
Headache | 10% |
Myalgia | 8% |
Constipation | 8% |
Emesis | 5% |
Paresthesias | 5% |
Recent Developments and Future Directions
Research on exatecan mesilate hydrate continues to evolve, with several innovative approaches under investigation to enhance its therapeutic potential.
Conjugation Strategies
Recent investigations have explored the conjugation of exatecan with polyethylene glycol (PEG) to develop slow-release formulations. One study described a 4-arm 40 kDa PEG conjugate with exatecan that demonstrated promising pharmacokinetic properties, including a composite circulation half-life of approximately 12 hours, reflecting both renal elimination (half-life ~18 hours) and drug release (half-life ~40 hours) .
This approach showed remarkable efficacy in preclinical models, with a single low dose of PEG-exatecan (10 μmol/kg) causing complete suppression of tumor growth in BRCA1-deficient MX-1 xenografts for over 40 days .
Antibody-Drug Conjugates
Exatecan is also being investigated as a payload component in antibody-drug conjugates (ADCs), which offer targeted delivery to cancer cells expressing specific antigens. This strategy aims to enhance the therapeutic index by increasing drug concentration at tumor sites while minimizing systemic exposure .
Alternative Synthesis Routes
Efforts to improve the manufacturing process for exatecan mesilate hydrate have led to the development of alternative synthesis approaches. A recent publication described a 7-step synthetic route for preparing exatecan, potentially offering advantages in terms of efficiency, yield, or scalability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume